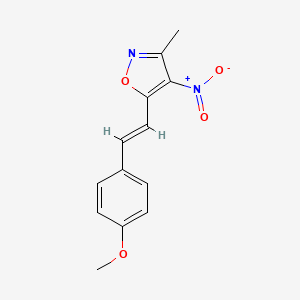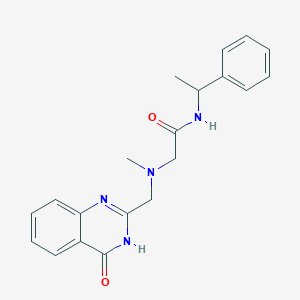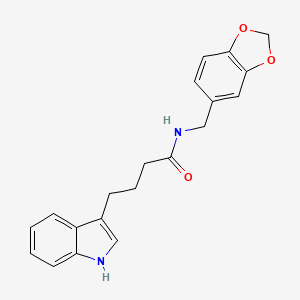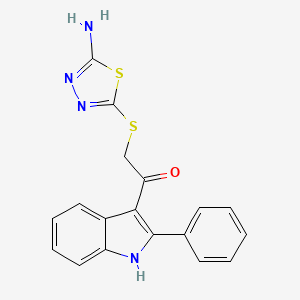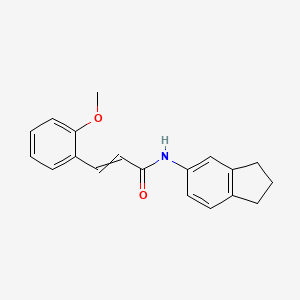
N-(2,3-dihydro-1H-inden-5-yl)-3-(2-methoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,3-dihydro-1H-inden-5-yl)-3-(2-methoxyphenyl)prop-2-enamide” is an organic compound that belongs to the class of amides This compound features a complex structure with an indene moiety and a methoxyphenyl group, connected through a propenamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,3-dihydro-1H-inden-5-yl)-3-(2-methoxyphenyl)prop-2-enamide” typically involves the following steps:
Formation of the Indene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.
Formation of the Propenamide Linkage: This can be done through a condensation reaction between an appropriate amine and a carboxylic acid derivative (such as an acid chloride or ester).
Industrial Production Methods
Industrial production methods for such compounds usually involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the propenamide linkage, converting it to a more saturated amide or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, “N-(2,3-dihydro-1H-inden-5-yl)-3-(2-methoxyphenyl)prop-2-enamide” can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential pharmacological activities. They may exhibit properties such as anti-inflammatory, analgesic, or anticancer activities, depending on their specific molecular interactions.
Industry
In industry, such compounds can be used in the development of new materials, including polymers and coatings, due to their stability and functional group versatility.
Mechanism of Action
The mechanism of action of “N-(2,3-dihydro-1H-inden-5-yl)-3-(2-methoxyphenyl)prop-2-enamide” would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1H-inden-5-yl)-3-phenylprop-2-enamide: Lacks the methoxy group, which could affect its reactivity and biological activity.
N-(2,3-dihydro-1H-inden-5-yl)-3-(4-methoxyphenyl)prop-2-enamide: Has the methoxy group in a different position, potentially altering its properties.
Uniqueness
The presence of the methoxy group in “N-(2,3-dihydro-1H-inden-5-yl)-3-(2-methoxyphenyl)prop-2-enamide” can significantly influence its chemical reactivity and biological activity, making it unique compared to its analogs.
Properties
Molecular Formula |
C19H19NO2 |
|---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-3-(2-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H19NO2/c1-22-18-8-3-2-5-15(18)10-12-19(21)20-17-11-9-14-6-4-7-16(14)13-17/h2-3,5,8-13H,4,6-7H2,1H3,(H,20,21) |
InChI Key |
CSIZPHWKBOOAAC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)NC2=CC3=C(CCC3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


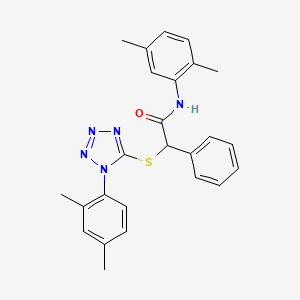
![2-(naphtho[2,1-b]furan-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B10801307.png)
![7-methyl-5-phenyl-2,3-dihydro-1H-pyrazolo[1,2-a]indazol-4-ium](/img/structure/B10801310.png)
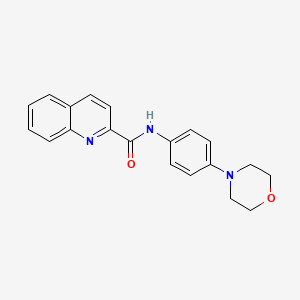
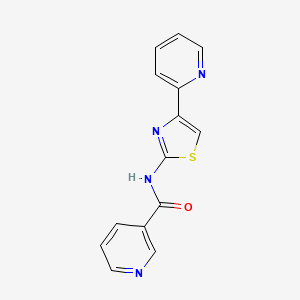
![2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-1-phenylethan-1-ol](/img/structure/B10801320.png)
![N-(benzo[d][1,3]dioxol-5-yl)benzofuran-2-carboxamide](/img/structure/B10801326.png)
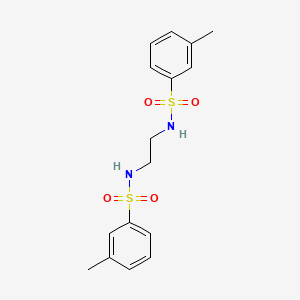
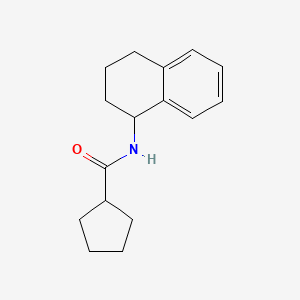
![5-Amino-1-(benzo[d][1,3]dioxol-5-yl)-4-(1H-benzo[d]imidazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B10801344.png)
